molecular formula C20H17ClN6O B2512692 N2-(4-chloro-2-methylphenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine CAS No. 946297-48-9

N2-(4-chloro-2-methylphenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine

Cat. No. B2512692
CAS RN: 946297-48-9
M. Wt: 392.85
InChI Key: IUELRRKPUUBAOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N2-(4-chloro-2-methylphenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine, also known as CMMD, is a chemical compound that has gained significant attention in the field of scientific research. It is a pteridine derivative that has been synthesized through various methods and has been studied for its potential applications in various fields.

Scientific Research Applications

N2-(4-chloro-2-methylphenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine has been studied for its potential applications in various fields, including cancer research, neurodegenerative diseases, and infectious diseases. It has been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells. In neurodegenerative diseases, N2-(4-chloro-2-methylphenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine has been found to have neuroprotective effects and can prevent oxidative stress-induced cell death. In infectious diseases, N2-(4-chloro-2-methylphenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine has been found to have antimicrobial activity against various bacteria and fungi.

Mechanism Of Action

The mechanism of action of N2-(4-chloro-2-methylphenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine is not fully understood. However, it has been found to inhibit the activity of various enzymes, including tyrosine kinases and topoisomerases. It has also been found to induce the production of reactive oxygen species, leading to oxidative stress-induced cell death.
Biochemical and Physiological Effects:
N2-(4-chloro-2-methylphenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine has been found to have various biochemical and physiological effects. In cancer cells, it has been found to inhibit cell proliferation, induce apoptosis, and inhibit the activity of various enzymes. In neurodegenerative diseases, it has been found to have neuroprotective effects and prevent oxidative stress-induced cell death. In infectious diseases, it has been found to have antimicrobial activity against various bacteria and fungi.

Advantages And Limitations For Lab Experiments

The advantages of using N2-(4-chloro-2-methylphenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine in lab experiments include its potential applications in various fields, its ability to inhibit the activity of various enzymes, and its neuroprotective and antimicrobial effects. The limitations of using N2-(4-chloro-2-methylphenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine in lab experiments include the lack of understanding of its mechanism of action and potential side effects.

Future Directions

For the study of N2-(4-chloro-2-methylphenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine include further research on its mechanism of action, potential applications in various fields, and potential side effects. Other future directions include the development of more efficient synthesis methods and the optimization of its use in lab experiments.
In conclusion, N2-(4-chloro-2-methylphenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine, also known as N2-(4-chloro-2-methylphenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine, is a chemical compound that has gained significant attention in the field of scientific research. It has been synthesized through various methods and has been studied for its potential applications in various fields. Further research is needed to fully understand its mechanism of action and potential side effects. However, its potential applications in cancer research, neurodegenerative diseases, and infectious diseases make it a promising compound for future research.

Synthesis Methods

N2-(4-chloro-2-methylphenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine has been synthesized through various methods, including the condensation reaction of 4-chloro-2-methyl aniline and 4-methoxybenzaldehyde in the presence of ammonium acetate and acetic acid. The final product is obtained through purification and recrystallization. Other methods include the reaction of 2,4-dichloro-5-methylpyrimidine with 4-methoxyaniline in the presence of potassium carbonate and dimethylformamide.

properties

IUPAC Name

2-N-(4-chloro-2-methylphenyl)-4-N-(4-methoxyphenyl)pteridine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN6O/c1-12-11-13(21)3-8-16(12)25-20-26-18-17(22-9-10-23-18)19(27-20)24-14-4-6-15(28-2)7-5-14/h3-11H,1-2H3,(H2,23,24,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUELRRKPUUBAOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC2=NC3=NC=CN=C3C(=N2)NC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N2-(4-chloro-2-methylphenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.